

1-methylazepan-4-one Hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-methylazepan-4-one Hydrochloride
Cat. No.:	B025934

[Get Quote](#)

An In-depth Technical Guide to 1-methylazepan-4-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methylazepan-4-one Hydrochloride, also known by its CAS number 19869-42-2, is a heterocyclic compound with significant applications in pharmaceutical research and development.^{[1][2]} It serves as a key intermediate in the synthesis of various pharmaceutical agents, most notably the antihistamine Azelastine.^[3] Furthermore, it has been identified as a pan-Pim kinase inhibitor with the designation CX-6258, highlighting its potential in oncology research.^{[1][2][4]} This technical guide provides a comprehensive overview of its chemical structure, properties, and relevant experimental methodologies.

Chemical Structure and Properties

1-methylazepan-4-one Hydrochloride is the hydrochloride salt of 1-methylazepan-4-one. The azepane ring is a seven-membered saturated heterocycle containing a nitrogen atom. The structure features a ketone functional group at the 4-position and a methyl group attached to the nitrogen atom.^[5] The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.^[1]

Chemical Structure:

- IUPAC Name: 1-methylazepan-4-one;hydrochloride[6]
- Molecular Formula: C₇H₁₄ClNO[6][7][8]
- Molecular Weight: 163.65 g/mol [7][8]
- CAS Number: 19869-42-2[6]
- SMILES: CN1CCCC(=O)CC1.Cl[6]

Physicochemical Properties:

The following table summarizes the known and predicted physicochemical properties of **1-methylazepan-4-one Hydrochloride**.

Property	Value	Source
Appearance	Colorless to light yellow or brown solid	[1][8]
Melting Point	115-120 °C	ChemicalBook
Boiling Point	97-100 °C	ChemicalBook
Solubility	Slightly soluble in chloroform (with heating) and DMSO. The hydrochloride form enhances water solubility.	ChemicalBook,[1]
Purity	Typically ≥95%	[7][8]

Predicted Spectroscopic Data:

While experimental spectra are not readily available in the public domain, the expected spectral characteristics can be predicted based on the molecule's structure.[5]

Spectroscopy	Predicted Characteristics
¹ H NMR	A singlet for the N-methyl protons. Complex multiplets for the methylene protons of the azepane ring.
¹³ C NMR	A signal for the carbonyl carbon (ketone). Distinct signals for the azepane ring methylene carbons and the N-methyl carbon.
IR Spectroscopy	A strong absorption band for the C=O stretch (ketone) around 1700-1720 cm ⁻¹ . A broad band for the N-H stretch of the ammonium salt. C-N and C-H stretching vibrations.[5]
Mass Spectrometry	The free base (1-methylazepan-4-one) has a monoisotopic mass of 127.0997 Da. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.[5]

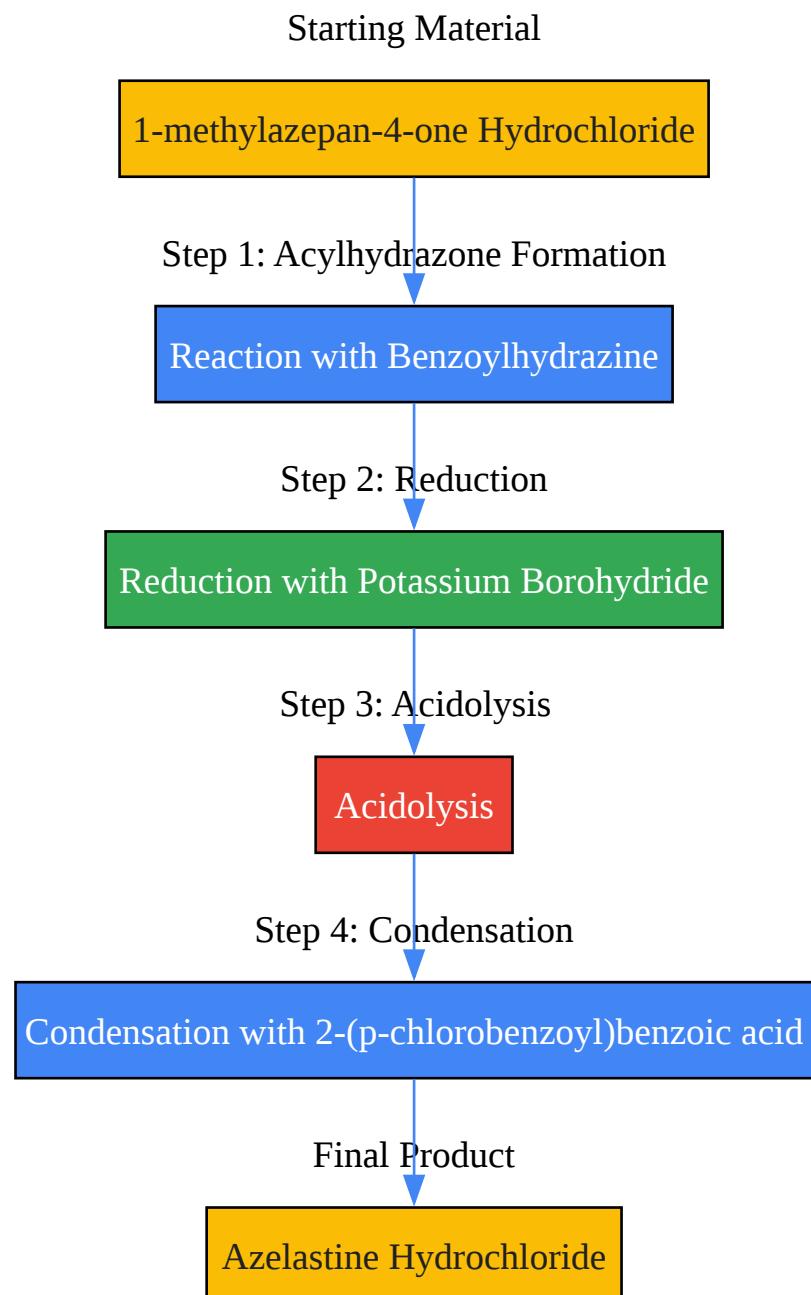
Experimental Protocols

Synthesis of 1-methylazepan-4-one Hydrochloride

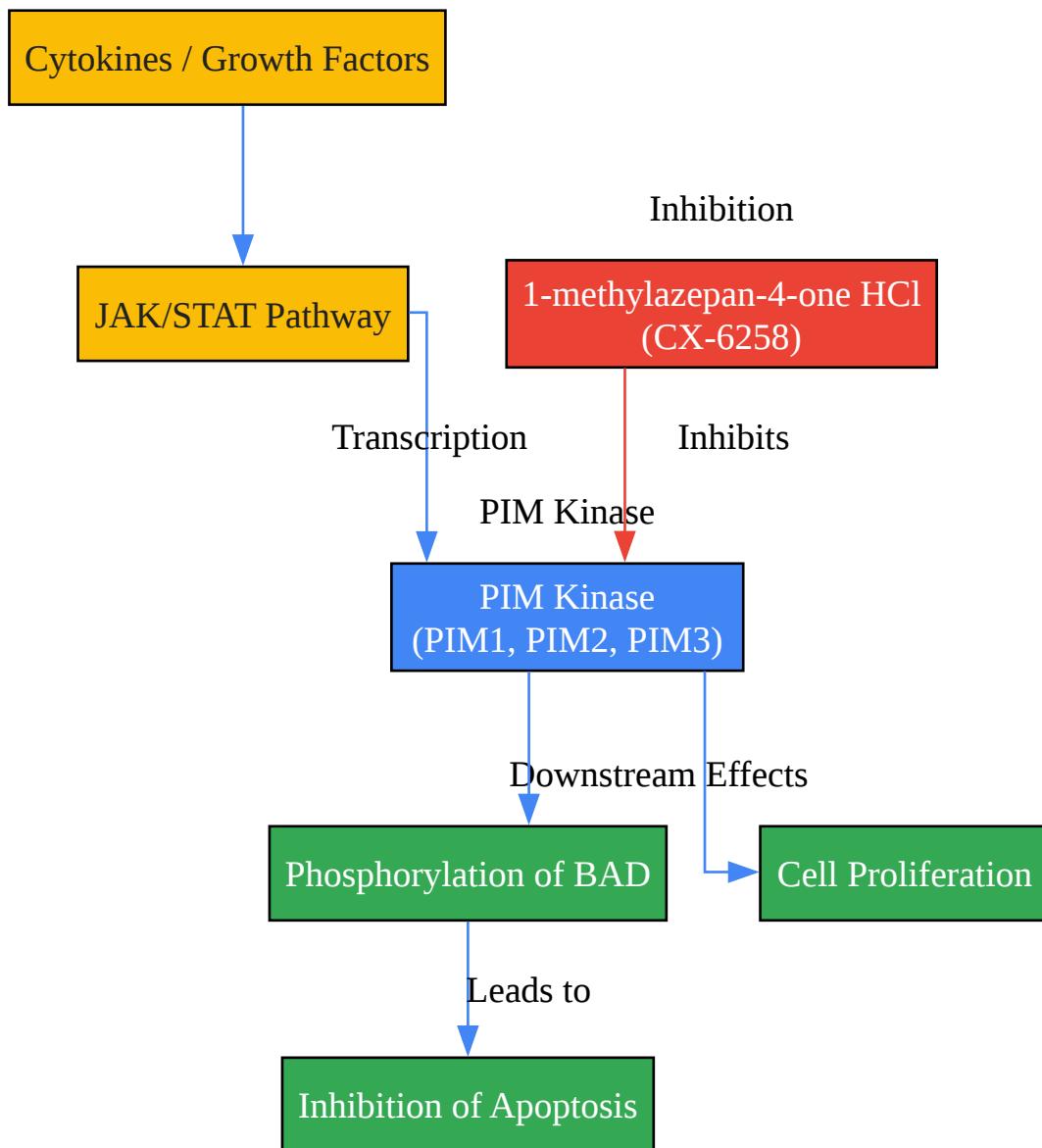
Several synthetic routes to **1-methylazepan-4-one Hydrochloride** have been reported, primarily in patent literature. One common method involves the Dieckmann condensation of a diester, followed by hydrolysis, decarboxylation, and salt formation. Another approach starts from N-methyl-2-pyrrolidone.[9]

Example Synthetic Scheme (Dieckmann Condensation Approach):

A detailed, step-by-step experimental protocol is not available in peer-reviewed literature. The following is a generalized procedure based on patent descriptions.[9]


- **Diester Formation:** 4-methylaminobutyric acid hydrochloride is esterified and then reacted with methyl acrylate in the presence of a base like triethylamine to form the corresponding diester.

- Dieckmann Condensation: The diester undergoes intramolecular cyclization in the presence of a strong base (e.g., potassium tert-butoxide) to form a β -keto ester.
- Hydrolysis and Decarboxylation: The resulting cyclic β -keto ester is hydrolyzed and decarboxylated under acidic conditions to yield 1-methylazepan-4-one.
- Hydrochloride Salt Formation: The free base is treated with hydrochloric acid in a suitable solvent (e.g., isopropanol) to precipitate **1-methylazepan-4-one Hydrochloride**, which is then collected by filtration and dried.


Synthesis of Azelastine from **1-methylazepan-4-one Hydrochloride**

1-methylazepan-4-one Hydrochloride is a key starting material for the synthesis of the antihistamine Azelastine.[\[3\]](#)

Experimental Workflow for Azelastine Synthesis:

Upstream Signaling

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Buy 1-methylazepan-4-one Hydrochloride | 19869-42-2 [smolecule.com]
- 3. nbinno.com [nbino.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-methylazepan-4-one Hydrochloride | 19869-42-2 | Benchchem [benchchem.com]
- 6. 1-methylazepan-4-one Hydrochloride | C7H14CINO | CID 10197846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Methylazepan-4-one Hydrochloride | LGC Standards [lgcstandards.com]
- 8. 1-Methylazepan-4-one hydrochloride | CymitQuimica [cymitquimica.com]
- 9. CN101781248B - Method for synthesizing N-methylhexahydroazepin-4-one hydrochloride, azelastine hydrochloride intermediate - Google Patents [patents.google.com]
- To cite this document: BenchChem. [1-methylazepan-4-one Hydrochloride chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b025934#1-methylazepan-4-one-hydrochloride-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com